Methoprene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.39 mg/L at 25 °C

Soluble in most organic solvents.

Synonyms

Canonical SMILES

Isomeric SMILES

Disrupting Insect Development

Methoprene mimics the effects of juvenile hormone (JH), a natural hormone crucial for insect development and molting. When ingested by immature insects (larvae and nymphs), methoprene disrupts their hormonal balance, preventing them from molting into adults. This effectively halts their development and reproduction, leading to population control.

Studies have demonstrated the efficacy of methoprene against various pests, including mosquitoes, flies, cockroaches, and beetles. For instance, research has shown that methoprene-based larvicides are effective in controlling mosquito populations, which can be vectors for diseases like West Nile virus [].

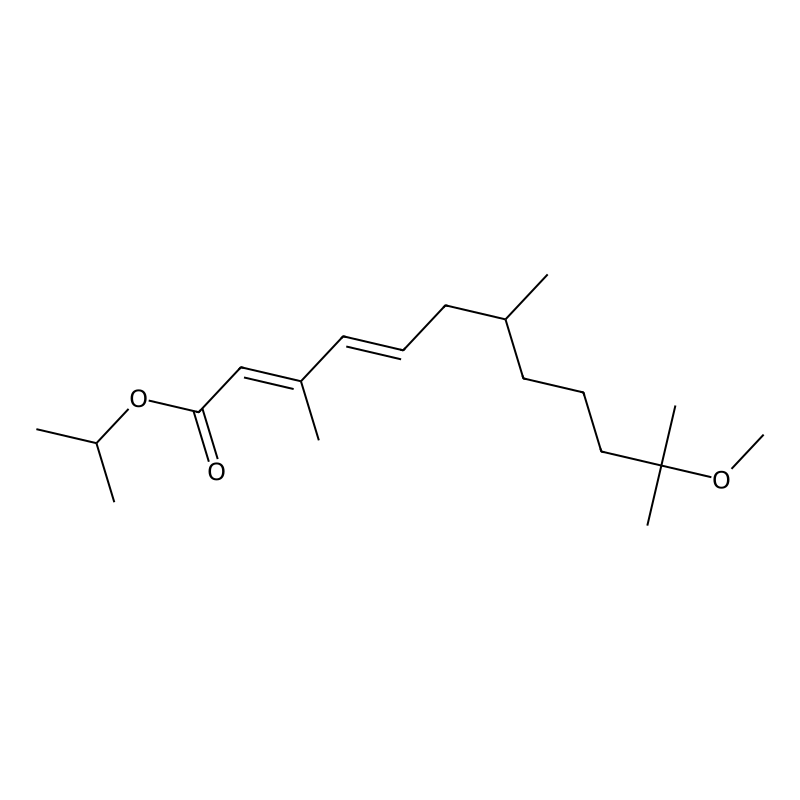

Methoprene is a synthetic insect growth regulator that mimics juvenile hormones in insects, preventing normal growth and development. Its chemical formula is CHO, and it has a molecular weight of 310.5 g/mol. Methoprene acts primarily by interfering with the molting process, inhibiting the transition from larval to adult stages in insects, which includes preventing egg-laying and hatching. There are two main isomers of methoprene: S-methoprene, which is biologically active, and R-methoprene, which is less effective . Methoprene was first registered for use in the United States in 1975 and has since become a common ingredient in over 500 pesticide products, particularly in formulations targeting fleas, flies, and mosquitoes .

Methoprene acts as a juvenile hormone analog, mimicking the natural JH that regulates molting and metamorphosis in insects []. When exposed to methoprene during their nymphal stage, insects are unable to undergo the final molt into a reproductive adult []. This effectively disrupts the insect's life cycle and prevents population growth.

Physical and Chemical Properties

- Appearance: Amber liquid []

- Molecular Formula: C19H34O3 []

- Molar Mass: 310.48 g/mol []

- Boiling Point: 100°C (at 0.05 mmHg) []

- Solubility: Soluble in most organic solvents (acetone, hexane, methanol) [], slightly soluble in water []

- Stability: Stable under normal environmental conditions, degrades under sunlight and high temperatures []

- Toxicity: Low acute toxicity in mammals.

- Carcinogenicity: No classification as a carcinogen by regulatory agencies.

- Environmental Impact: Considered relatively safe for non-target organisms like fish and birds. However, it can be toxic to some beneficial insects like honeybees.

As an insect growth regulator, methoprene's primary biological activity involves mimicking the action of juvenile hormones in insects. This interference disrupts normal developmental processes, leading to the prevention of metamorphosis in larvae. Methoprene has been shown to be effective against a wide range of insect species, including mosquitoes, flies, moths, and beetles . While it is considered low in toxicity to mammals and birds, it exhibits moderate toxicity to some aquatic organisms . Studies indicate that methoprene does not bioaccumulate significantly in animal tissues and is rapidly metabolized and excreted .

Methoprene can be synthesized through several methods involving the reaction of various chemical precursors. The synthesis typically begins with the preparation of intermediates such as trimethyl dodecadienoate. The final steps involve esterification reactions to form the desired methoprene compound. Specific details on the exact synthetic pathways are proprietary but generally follow established organic chemistry protocols for synthesizing complex esters and dienes.

Methoprene is widely used in pest control applications due to its effectiveness as an insect growth regulator. Its applications include:

- Agriculture: Control of insect pests in crops.

- Public Health: Used in mosquito control programs to reduce populations of disease-carrying insects.

- Veterinary Medicine: Found in flea treatments for pets.

- Food Storage: Employed in stored grain protection against insect infestations.

- Home Use: Incorporated into various household insecticides and flea collars .

Interaction studies have shown that methoprene does not exhibit significant endocrine-disrupting effects at environmentally relevant concentrations. Research indicates that it lacks estrogenic or androgenic activity based on laboratory studies with mammals . Additionally, methoprene's rapid degradation under environmental conditions minimizes its potential for long-term ecological impact.

Methoprene belongs to a class of compounds known as juvenile hormone analogs or insect growth regulators. Here are some similar compounds:

- Pyriproxyfen: Another juvenile hormone analog used against various insect pests; it is structurally different but serves a similar purpose.

- Fenoxycarb: An insect growth regulator that interferes with the hormonal control of insect development.

- Buprofezin: A compound used primarily for controlling whiteflies and other pests by inhibiting molting.

Uniqueness of Methoprene

Methoprene's uniqueness lies in its specific action as an analog of juvenile hormone, making it particularly effective against a broad spectrum of insects while being less toxic to non-target species compared to traditional pesticides. Its stability under neutral conditions and rapid breakdown under UV light further enhance its suitability for use in various environments without significant ecological risk.

Methoprene exhibits distinct adsorption-desorption characteristics in soil environments that significantly influence its mobility and persistence. The compound demonstrates moderate to strong adsorption to soil particles, with adsorption coefficients varying considerably across different soil types. Laboratory studies using three different soil matrices revealed adsorption coefficient values ranging from 5.5 to 7.9 liters per kilogram, with a mean value of 6.6 L/kg [1]. When normalized to organic carbon content, the organic carbon-water partition coefficients showed greater variability, ranging from 537 to 1,407 L/kg across the tested soils, with a mean Koc value of 876 L/kg [1].

The adsorption behavior of methoprene in soil demonstrates no significant pH dependence within the environmentally relevant range [1]. This pH-independent adsorption suggests that the compound interacts with soil components primarily through hydrophobic partitioning mechanisms rather than through ionic interactions. The moderate to high Koc values indicate that methoprene has a strong affinity for soil organic matter, which serves as the primary binding phase in most soil systems [2] [3].

Desorption studies reveal that methoprene exhibits moderate hysteresis, indicating that once adsorbed to soil particles, the compound is not readily released back into the aqueous phase [1]. This hysteresis phenomenon is particularly important for understanding the long-term environmental behavior of methoprene, as it suggests that desorption rates may be slower than adsorption rates, potentially leading to accumulation of residues in soil organic matter fractions.

The degradation kinetics in soil follow first-order decay patterns, with half-lives ranging from 0.73 to 0.93 days at 20°C across four different soil types [1]. These rapid degradation rates indicate that methoprene does not persist extensively in soil environments under aerobic conditions. Temperature significantly influences degradation rates, with calculated half-lives at 12°C extending to 1.38-1.76 days, resulting in a geometric mean half-life of 1.55 days [1]. The primary degradation pathway in soil involves microbial metabolism, leading to mineralization rates of 51.1% to 61.5% of applied radioactivity within 118 days [1].

Table 1: Soil Compartment Dynamics Parameters for Methoprene

| Parameter | Value | Reference |

|---|---|---|

| Mean Adsorption Coefficient (Ka) (L/kg) | 6.6 | ECHA Assessment Report 2016 [1] |

| Mean Organic Carbon Normalized Koc (L/kg) | 876 | ECHA Assessment Report 2016 [1] |

| Soil Half-life Range (Aerobic, 20°C) (days) | 0.73-0.93 | ECHA Assessment Report 2016 [1] |

| Geometric Mean Half-life (12°C) (days) | 1.55 | ECHA Assessment Report 2016 [1] |

| pH Dependence of Adsorption | No | ECHA Assessment Report 2016 [1] |

| Maximum Mineralization (118 days) | 61.5% | ECHA Assessment Report 2016 [1] |

Aquatic System Behavior: Hydrolytic Degradation Kinetics

Methoprene demonstrates remarkable stability to hydrolysis under environmentally relevant pH conditions. The compound exhibits exceptional hydrolytic stability at pH values of 4, 7, and 9 when tested at temperatures of 25°C, 37°C, and 50°C [1]. This stability across a wide pH range indicates that hydrolysis is not a significant degradation pathway for methoprene in most natural aquatic systems, including surface waters, groundwater, and sediment pore waters.

However, under strongly acidic conditions, methoprene becomes susceptible to hydrolytic cleavage. At pH 1.2 and 37°C, the compound exhibits rapid hydrolysis with a half-life of 17 hours [1]. This enhanced hydrolytic susceptibility under extreme acidic conditions may be relevant in specific environmental scenarios, such as acid mine drainage areas or industrial discharge zones, but is unlikely to occur in most natural aquatic environments.

The photolytic degradation behavior of methoprene in aquatic systems represents a more significant transformation pathway than hydrolysis. Under continuous irradiation conditions at pH 7, methoprene demonstrates a photolysis half-life of 4.8 hours [1]. This rapid photodegradation indicates that sunlight exposure significantly accelerates the removal of methoprene from surface waters. Field studies have confirmed that methoprene undergoes rapid decomposition in natural pond water when exposed to sunlight, with degradation half-lives ranging from less than one day to five days depending on water chemistry and light intensity [1] [4].

In water-sediment systems, methoprene exhibits complex distribution and degradation patterns. In river system studies conducted at 12°C, the compound showed a rapid disappearance from the water phase with a half-life of 1.48 days, while in the sediment phase, the half-life extended to 7.09 days [1]. For the whole system, the overall half-life was calculated as 2.5 days [1]. Pond system studies revealed even more rapid degradation kinetics, with water phase half-lives of 1.02 days and whole system half-lives of 1.65 days [1].

Table 2: Aquatic System Degradation Parameters for Methoprene

| Parameter | Value | Environmental Significance |

|---|---|---|

| Hydrolysis Stability (pH 4-9, 25-50°C) | Stable [1] | No significant hydrolytic degradation |

| Hydrolysis Half-life (pH 1.2, 37°C) | 17 hours [1] | Rapid degradation under extreme acidic conditions |

| Photolysis Half-life (pH 7, continuous irradiation) | 4.8 hours [1] | Rapid photodegradation in surface waters |

| Water-Sediment Half-life (River System, 12°C) | 2.5 days [1] | Moderate persistence in sediment systems |

| Water-Sediment Half-life (Pond System, 12°C) | 1.65 days [1] | Rapid degradation in pond environments |

| Water Solubility (20°C) | 6.85 mg/L [1] | Limited aqueous solubility |

Photolytic Decomposition Pathways and Byproduct Formation

The photolytic transformation of methoprene in aquatic environments results in the formation of numerous degradation products through complex photochemical processes. Research has identified sixteen distinct transformation products following aqueous photolysis under controlled laboratory conditions [1]. Among these products, the methoprene isomer [E,Z]-S-Methoprene represents a major transformation product, along with seven unidentified polar components, each individually accounting for more than 10% of the applied radioactivity [1].

The photodegradation pathway involves multiple mechanistic processes, including direct photolysis and indirect photochemical reactions mediated by reactive oxygen species and hydroxyl radicals [5]. Studies have demonstrated that methoprene rapidly decomposes in aqueous solution when exposed to natural sunlight, with transformation rates significantly enhanced compared to dark control conditions [6] [4]. The quantum yield of direct phototransformation in water at wavelengths greater than 290 nanometers has been determined to be 1.1 [1], indicating efficient photochemical conversion under environmental light conditions.

The formation of polar metabolites during photolysis represents a significant detoxification pathway, as these transformation products generally exhibit reduced biological activity compared to the parent compound [7] [8]. The extensive formation of polar metabolites, accounting for more than 80% of the applied radioactivity [1], suggests that photolytic degradation leads to substantial structural modification of the methoprene molecule, potentially reducing its insect growth regulatory properties.

Field studies have confirmed the environmental relevance of photolytic degradation pathways. In sterilized pond water exposed to sunlight, more than 80% of applied methoprene was degraded within 13 days [4] [3]. The rapid photodegradation has important implications for the environmental fate of methoprene, particularly in shallow surface waters with high light penetration, where photolytic processes may represent the dominant removal mechanism.

As many as 46 photolytic products have been detected in some studies examining the photodecomposition of methoprene in thin films on glass surfaces [8], indicating that the photochemical transformation pathway can generate a complex mixture of byproducts depending on environmental conditions. The identity and toxicological significance of these numerous transformation products remain areas of ongoing research interest.

Table 3: Photolytic Transformation Products of Methoprene

| Transformation Product | Formation Level | Environmental Significance |

|---|---|---|

| Methoprene Isomer [E,Z]-S-Methoprene | >10% of applied radioactivity [1] | Major transformation product with potential biological activity |

| Unidentified Polar Component 1 | >10% of applied radioactivity [1] | Polar metabolite with reduced lipophilicity |

| Unidentified Polar Component 2 | >10% of applied radioactivity [1] | Polar metabolite with enhanced water solubility |

| Unidentified Polar Component 3 | >10% of applied radioactivity [1] | Polar metabolite facilitating elimination |

| Total Identified Major Products | >80% of applied radioactivity [1] | Extensive transformation indicating complete mineralization pathway |

| Total Transformation Products Detected | 16 distinct products [1] | Complex photochemical degradation network |

Purity

Physical Description

Color/Form

Pale yellow liquid (technical grade)

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 100 °C at 0.05 mm Hg

Flash Point

Flash point is 96 °C (Closed cup).

Heavy Atom Count

Density

LogP

log Kow = 5.50

Odor

Decomposition

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (99.49%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ Drug therapy for the treatment of African sleeping sickness is limited by toxicity and resistance and in the last 50 years only one new drug has been introduced for the treatment of the human disease. We report that the juvenile hormone analog, methoprene, and several structurally related isoprenoid compounds kill Trypanosoma brucei in culture. Of the other isoprenoids tested, juvenile hormone III and mammalian retinoid X receptor ligands were the most potent trypanocides. Both the procyclic forms and the bloodstream trypomastigotes are killed by these compounds with LD50 values of 5-30 uM. Of the two methoprene stereoisomers, the EE form was the most active, suggesting that a protein target may be involved in mediating effects of these analogues against the parasite. Methoprene was not, however, able to clear trypanosomes from the blood of infected mice. Methoprene acid, the immediate downstream metabolite of methoprene, is not an effective anti-trypanosomal agent, suggesting that in the mice methoprene is converted to an inactive compound. Since methoprene and its analogues have low and well characterized toxicity in mammals these studies stress the importance of further exploring these isoprenoids as lead compounds for the treatment of African sleeping sickness.

Mechanism of Action

In holometabolous insects such as mosquito, Aedes aegypti, midgut undergoes remodeling during metamorphosis. Insect metamorphosis is regulated by several hormones including juvenile hormone (JH) and 20-hydroxyecdysone (20E). The cellular and molecular events that occur during midgut remodeling were investigated by studying nuclear stained whole mounts and cross-sections of midguts and by monitoring the mRNA levels of genes involved in 20E action in methoprene-treated and untreated Ae. aegypti. We used JH analog, methoprene, to mimic JH action. In Ae. aegypti larvae, the programmed cell death (PCD) of larval midgut cells and the proliferation and differentiation of imaginal cells were initiated at about 36 hr after ecdysis to the 4th instar larval stage (AEFL) and were completed by 12 hr after ecdysis to the pupal stage (AEPS). In methoprene-treated larvae, the proliferation and differentiation of imaginal cells was initiated at 36h AEFL, but the PCD was initiated only after ecdysis to the pupal stage. However, the terminal events that occur for completion of PCD during pupal stage were blocked. As a result, the pupae developed from methoprene-treated larvae contained two midgut epithelial layers until they died during the pupal stage. Quantitative PCR analyses showed that methoprene affected midgut remodeling by modulating the expression of ecdysone receptor B, ultraspiracle A, broad complex, E93, ftz-f1, dronc and drice, the genes that are shown to play key roles in 20E action and PCD. Thus, JH analog, methoprene acts on Ae. aegypti by interfering with the expression of genes involved in 20E action resulting in a block in midgut remodeling and death during pupal stage.

... Here, a major malaria vector, Anopheles gambiae Giles, was used as a model insect to study the action of methoprene on female reproduction. Ecdysteroid titers and expression profiles of ecdysone-regulated genes were determined before and after a blood meal. An ecdysteroid peak was detected at 12 hr post blood meal (PBM). The maximum expression of ecdysone-regulated genes, such as ecdysone receptor (EcR), hormone receptor 3 (HR3) and vitellogenin (Vg) gene, coincided with the ecdysteroid peak. Interestingly, topical application of methoprene at 6 hr PBM delayed ovarian development and egg maturation by suppressing the expression of ecdysone-regulated genes in female mosquitoes. The data suggest that ecdysteroid titers are correlated with Vg synthesis, and methoprene affects vitellogenesis by modulating ecdysteroid action in A. gambiae.

Insect growth regulator (juvenile hormone mimic), preventing metamorphosis to viable adults when applied to larval stages.

Vapor Pressure

2.36X10-4 mm Hg at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

52020-07-2

Absorption Distribution and Excretion

Distribution and elimination of (14)C given to chickens as methoprene (14)C (isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienate 5 (14)C were investigated. When about 4 mg of methoprene was given in a single oral dose to colostomized chickens, elimination of (14)C was greatest in exhaled air; however, when 105 or 107 mg of methoprene was given, elimination of (14)C was greatest in urine. Up to 19% of the (14)C from a single dose of methoprene was eliminated over a 14 day period in the eggs of laying hens, and (14)C was detected in all tissues and organs examined.

When the metabolic fate of methoprene (isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl- 2,4-dodecadienoate) was studied in a guinea pig, a steer, and a cow, a rather large percentage of the radiolabel was incorporated in the tissues and respired by the animals. In the urine and feces, a small amount of radiolabel was metabolized into free primary metabolites, somewhat more was incorporated into simple glucuronides, and a considerable quantity of radiolabel was found in polar compounds, possibly complex conjugates or polar biochemicals. No methoprene was found in the urine, but approximately 40% of the radiolabel in feces was contributed by unmetabolized methoprene. The formation of conjugates and the metabolism of methoprene was more extensive in the steer than in the guinea pig.

Treatment of Leghorn chickens with a single oral dose of (5-14C)methoprene (isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate) resulted in residual radioactivity in tissues and eggs. The chemical nature of the residual radiolabel in tissue (muscle, fat, liver), eggs, and excrement was thoroughly examined at several doses (0.6 to 77 mg/kg). Although a high initial dose (59 mg/kg) resulted in methoprene residues in muscle (0.01 ppm), fat (2.13 ppm), and egg yolk (8.03 ppm), these residues of methoprene represented only 39 and 2% of the total (14)C label in fat and egg yolk, respectively. Radiolabeled natural products from extensive degradation of methoprene were by far the most important 14C residues in tissues and eggs, particularly at the lower dose of 0.6 mg/kg where (14)C cholesterol and normal (14)C fatty acids (as triglyceride) contributed 8 and 71% of the total radiolabel in egg yolk. Novel minor metabolites of methoprene were observed in lipid depots, resulting from saturation of the dienoate system. These minor metabolites were conjugated to glycerol and/or cholesterol. radioactivity were found in the bile, liver, skin, fetus, and udder. In all species, approximately 40 percent of the radioactivity in the feces was due to unchanged methoprene. No methoprene was found in the urine.

For more Absorption, Distribution and Excretion (Complete) data for METHOPRENE (6 total), please visit the HSDB record page.

Metabolism Metabolites

A Hereford steer received a single oral dose of 5-(14)C-methoprene and sacrificed 2 weeks later. No primary metabolites were observed in fat, muscle, liver, lung, blood and bile. However, the majority of the tissue radioactivity was present as (14)C cholesterol. About 72% of the activity in bile appeared in cholesterol, cholic acid, and deoxycholic acid. Protein and cholesteryl esters of fatty acids also contained some radioactivity.

When administered to a lactating cow, 5-(14)C-methoprene gave rise to randomly labeled acetate. This was incorporated into milk fat which was degraded to saturated and mono and di- enoic fatty acids. Labeled lactose, lactalbumin, casein, and free and esterified cholesterol was also observed ... . Similar qualitative results were observed in urine of a guinea pig orally dosed with methoprene. Quantitative differences were observed.

Studies with housefly microsomal enzymes showed that the Beta-esterases present did not appreciably hydrolyze methoprene whereas other analogs were metabolized. Microsomal oxidase activity against juvenile hormone analogs was greater in resistant fly strains. ... Branched chain esters of methoprene analogs did not show significant difference in hydrolysis by housefly microsomal esterases. Methoprene was effective at 0.1 ug/pupa while others were ineffective at 10 ug/pupa.

For more Metabolism/Metabolites (Complete) data for METHOPRENE (15 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

In wheat, the half-life of methoprene was estimated to be 3 to 7 weeks, depending on moisture content. The only metabolite observed was the free acid.

Use Classification

INSECTICIDES

Methods of Manufacturing

Isopropanol + bromoacetic acid + chloroacetone + methoxycitronellal (esterification/Reformatsky reaction/dehydration/Wittig reaction

General Manufacturing Information

Listed as an ingredient in drops to prevent fleas in dogs

Analytic Laboratory Methods

The invasion and subsequent spread of the mosquito-borne West Nile virus in the United States has resulted in increased use of methoprene. With the increased need for sensitive detection and monitoring of methoprene in the environment, an analytical LC/ESI-MS/MS method has been developed for the analysis of methoprene and two analogues, kinoprene and hydroprene, in water. To improve the ionization efficiency of the nonpolar analytes, a derivatization step with the Cookson-type reagent 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) was used. Derivatization improved the limit of detection 100-fold. For tandem MS analyses, limits of detection in environmental water samples (S/N = 3) are about 6 pg/mL for methoprene and 20 pg/mL for kinoprene and hydroprene, resulting in limits of quantification (S/N = 10) of 20 pg/mL for methoprene and 60 pg/mL for hydroprene and kinoprene extracted from 10 mL of water. This method was applied to measure methoprene concentrations in water samples from a treated site.

We studied the determination of methoprene in foods by high-performance liquid chromatography (HPLC). The sample was extracted with acetonitrile and the extract was salted out by adding sodium chloride, allowing the acetonitrile layer to separate. The acetonitrile solution was washed with hexane saturated with acetonitrile, cleaned up on a Florisil column and determined by HPLC. The recovery of methoprene from spiked samples was 74.6-82.8%. In an evaluation of this method by 6 analytical laboratories, mean recoveries from spiked samples ranged from 79.4% to 84.6%. Repeatability relative standard deviation values were 2.3-8.8% and reproducibility relative standard deviation values were 8.8-23.6%. The detection limits were 0.001-0.02 ug/g and below the detection limit of the Notified Analytical Method.

A method was developed for the quantitative determination of alachlor, benalaxyl, clomazone, diflubenzuron, dimethomorph, diphenamid, ethofumesate, metalaxyl, methoprene, metobromuron and piperonyl butoxide on tobacco. The pesticides were extracted with water and methanol from five different types of tobacco. The extracts were purified by partition on an extraction cartridge containing diatomaceous earth. The purified extracts were analyzed by reversed-phase high-performance liquid chromatography connected to an atmospheric pressure ionization-electrospray-triple quadrupole mass spectrometer operating in the positive ion mode. Two different transitions and their relative intensities were monitored for unambiguous identification. All pesticides presented overall recovery rates between 35% and 110%. The trueness is near 100% and the interday precision is below 15%. The limits of quantifications are equal or below the guidance residue levels proposed by the Agrochemical Advisory Committee of CORESTA, an association of organizations having scientific research relative to tobacco.

For more Analytic Laboratory Methods (Complete) data for METHOPRENE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Interactions

Stability Shelf Life

Dates

2. Marchal E, Hult EF, Huang J, Pang Z, Stay B, Tobe SS. Methoprene-tolerant (Met) knockdown in the adult female cockroach, Diploptera punctata completely inhibits ovarian development. PLoS One. 2014 Sep 8;9(9):e106737. doi: 10.1371/journal.pone.0106737. PMID: 25197795; PMCID: PMC4157775.

3. Fourie JJ, Ollagnier C, Beugnet F, Luus HG, Jongejan F. Prevention of transmission of Ehrlichia canis by Rhipicephalus sanguineus ticks to dogs treated with a combination of fipronil, amitraz and (S)-methoprene (CERTIFECT®). Vet Parasitol. 2013 Mar 31;193(1-3):223-8. doi: 10.1016/j.vetpar.2012.12.009. Epub 2012 Dec 20. PMID: 23298566.

4. Charles JP, Iwema T, Epa VC, Takaki K, Rynes J, Jindra M. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant. Proc Natl Acad Sci U S A. 2011 Dec 27;108(52):21128-33. doi: 10.1073/pnas.1116123109. Epub 2011 Dec 13. PMID: 22167806; PMCID: PMC3248530.